molecular formula C18H19FN2O8S B2896143 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351599-05-7

2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2896143
CAS No.: 1351599-05-7
M. Wt: 442.41
InChI Key: YPOSUZXCBLQYPM-UHFFFAOYSA-N
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Description

2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2-Fluorophenylsulfonyl Group: The piperazine intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 2-fluorophenylsulfonyl group.

    Attachment of the Furan Ring: The final step involves the reaction of the substituted piperazine with furan-2-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorine atom can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Phenylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
  • 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone

Uniqueness

The presence of the 2-fluorophenylsulfonyl group in 2-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate imparts unique properties such as enhanced binding affinity and specificity towards certain biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S.C2H2O4/c17-13-4-1-2-6-16(13)24(21,22)19-9-7-18(8-10-19)12-14(20)15-5-3-11-23-15;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSUZXCBLQYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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